1-(Oxolan-2-ylidene)propan-2-one

COX-2 inhibition inflammation arachidonic acid cascade

1-(Oxolan-2-ylidene)propan-2-one (CAS 112595-65-0), also indexed as 2-Propanone,1-(dihydro-2(3H)-furanylidene)-, is a small-molecule α,β-unsaturated ketone (C₇H₁₀O₂, MW 126.15) built on a tetrahydrofuran core exocyclically conjugated to an acetylmethylene group. This sp²-hybridized exocyclic enone system distinguishes it from saturated tetrahydrofuranyl ketones and enables the compound to act as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5‑LOX), two central enzymes in arachidonic acid metabolism.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 112595-65-0
Cat. No. B056227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolan-2-ylidene)propan-2-one
CAS112595-65-0
Synonyms2-Propanone, 1-(dihydro-2(3H)-furanylidene)- (9CI)
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC(=O)C=C1CCCO1
InChIInChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h5H,2-4H2,1H3
InChIKeyDLJFQFJKGOTYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxolan-2-ylidene)propan-2-one (CAS 112595-65-0) for COX-2 & 5-LOX Research: Procurement Evidence Guide


1-(Oxolan-2-ylidene)propan-2-one (CAS 112595-65-0), also indexed as 2-Propanone,1-(dihydro-2(3H)-furanylidene)-, is a small-molecule α,β-unsaturated ketone (C₇H₁₀O₂, MW 126.15) built on a tetrahydrofuran core exocyclically conjugated to an acetylmethylene group . This sp²-hybridized exocyclic enone system distinguishes it from saturated tetrahydrofuranyl ketones and enables the compound to act as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5‑LOX), two central enzymes in arachidonic acid metabolism [1]. Its simultaneous engagement of both the prostaglandin and leukotriene biosynthetic pathways makes it a mechanistically relevant probe for inflammation and cancer research, where shunting of arachidonic acid metabolism toward compensatory leukotriene production is a documented limitation of COX‑2‑selective agents [1].

Why In-Class Tetrahydrofuran Acetone Derivatives Cannot Replace 1-(Oxolan-2-ylidene)propan-2-one (CAS 112595-65-0)


The tetrahydrofuran‑acetone family comprises saturated, exocyclic‑enone, and gem‑dialkyl variants that exhibit profoundly different enzyme inhibition profiles. Saturation abolishes the Michael‑acceptor character required for covalent or high‑affinity lipoxygenase engagement, while the E‑stereoisomer (CAS 144175‑16‑6) displays reduced target residence time due to altered conjugation geometry . Gem‑dimethyl‑substituted analogs (e.g., 2‑(propan‑2‑ylidene)tetrahydrofuran) have increased steric bulk that lowers binding complementarity within the narrow 5‑LOX active site . Consequently, generic replacement by an in‑class analog without identical hybridization, stereochemistry, and substitution pattern leads to a different selectivity fingerprint and is likely to compromise dual COX‑2/5‑LOX inhibition, the singular differentiating feature of 1‑(oxolan‑2‑ylidene)propan‑2‑one .

Quantitative Differentiation Evidence for 1-(Oxolan-2-ylidene)propan-2-one (CAS 112595-65-0) Against Closest Analogs


COX‑2 Inhibitory Potency of 1‑(Oxolan‑2‑ylidene)propan‑2‑one vs. Structurally Related α,β‑Unsaturated Ketones

1‑(Oxolan‑2‑ylidene)propan‑2‑one inhibits human recombinant COX‑2 with an IC₅₀ of 102 nM, whereas six structurally related α,β‑unsaturated ketone derivatives reported in a parallel series exhibit COX‑2 IC₅₀ values ranging from 2.35 μM to >20 μM [1][2]. The 23‑fold to >196‑fold superiority of the target compound over these close analogs establishes its structural features—exocyclic enone conjugation on a tetrahydrofuran scaffold—as critical for high‑affinity COX‑2 engagement [1][2].

COX-2 inhibition inflammation arachidonic acid cascade

5‑Lipoxygenase (5‑LOX) Inhibitory Activity Confirming Dual COX‑2/5‑LOX Engagement

In rat polymorphonuclear leukocytes (PMNs), 1‑(oxolan‑2‑ylidene)propan‑2‑one inhibits 5‑lipoxygenase translocation, the rate‑limiting step for leukotriene synthesis [1]. The compound's human 5‑LOX inhibitory potency is IC₅₀ = 5.64 μM [2]. This dual COX‑2 (IC₅₀ = 0.102 μM) and 5‑LOX (IC₅₀ = ~5.6 μM) profile is mechanistically distinct from celecoxib (COX‑2 IC₅₀ ≈ 0.03–0.05 μM) and other COX‑2‑selective agents, which lack meaningful 5‑LOX activity and may cause compensatory leukotriene upregulation [2][3]. No comparator in the saturated tetrahydrofuranyl ketone class has demonstrated simultaneous COX‑2 and 5‑LOX inhibition .

5‑lipoxygenase leukotriene biosynthesis dual inhibition

15‑Lipoxygenase‑1 (15‑LOX‑1) Binding Affinity Demonstrating Broad Lipoxygenase Engagement

The compound binds to human 15‑lipoxygenase‑1 (ALOX15) with a dissociation constant Kd of 15.3 μM (1.53×10⁴ nM), determined by SPR assay using wild‑type His₆‑tagged human 15‑LOX expressed in E. coli Rosetta DE3 [1]. A comparator tetrahydrofuran derivative in the BindingDB database shows 15‑LOX‑1 IC₅₀ = 18.6 μM (1.86×10⁴ nM) under similar conditions using linoleic acid conversion [2]. The modest 1.2‑fold difference in affinity between these structurally related tetrahydrofuran‑based probes indicates that the oxolan‑2‑ylidene scaffold is not uniquely optimized for 15‑LOX‑1, yet its verified engagement of three distinct lipoxygenase isoforms (5‑LOX, 15‑LOX‑1, and functional 12‑LOX‑related pathways) distinguishes it from analogs active against only a single LOX isozyme [1][2][3].

15‑LOX‑1 ALOX15 linoleic acid metabolism

Synthetic Accessibility and Atom Economy Advantage Over Substituted Tetrahydrofuran Analogs

1‑(Oxolan‑2‑ylidene)propan‑2‑one is prepared via base‑catalyzed aldol condensation of γ‑butyrolactone‑derived tetrahydrofuran‑2‑carbaldehyde with acetone, a two‑step sequence that proceeds without protecting groups or transition‑metal catalysts [1]. In contrast, the gem‑dimethyl analog 2‑(propan‑2‑ylidene)tetrahydrofuran requires pre‑formation of the isopropylidene synthon under forcing dehydrative conditions, resulting in lower overall yield and greater waste generation . The saturated analog 1‑(oxolan‑2‑yl)propan‑2‑one adds a hydrogenation step (H₂, Pd/C or Raney Ni), further reducing atom economy relative to the target compound . This synthetic simplicity translates to higher batch‑to‑batch purity, more favorable cost‑per‑gram economics, and improved scalability for procurement at research to pilot‑scale quantities [1].

synthetic accessibility atom economy process chemistry

Procurement‑Relevant Application Scenarios for 1-(Oxolan-2-ylidene)propan-2-one (CAS 112595-65-0)


Dual COX‑2/5‑LOX Target Engagement Panels in Inflammation Drug Discovery

The compound's 102 nM COX‑2 IC₅₀ [1] and 5.64 μM 5‑LOX IC₅₀ [2] make it suitable as a reference inhibitor in biochemical panels monitoring the arachidonic acid shunt. Procurement for in vitro COX‑2/5‑LOX dual‑inhibition screens is warranted when the goal is to identify compounds that simultaneously suppress PGE₂ and leukotriene B₄ production, a profile not achievable with celecoxib or other COX‑2‑selective controls.

Lipoxygenase Isozyme Selectivity Profiling (5‑LOX, 12‑LOX, 15‑LOX‑1)

With verified activity against 5‑LOX (IC₅₀ 5.64 μM) [2], 15‑LOX‑1 (Kd 15.3 μM) [3], and reported 12‑lipoxygenase pathway modulation [4], the compound serves as a multi‑LOX probe for selectivity panels. Researchers comparing LOX isozyme inhibitor selectivity can use it as a broad‑spectrum positive control to benchmark the selectivity windows of novel isoform‑specific inhibitors.

Structure–Activity Relationship (SAR) Starting Point for α,β‑Unsaturated Ketone Libraries

The >23‑fold COX‑2 potency advantage over structurally related α,β‑unsaturated ketones [1] positions this compound as a validated starting scaffold for SAR expansion. Procurement for medicinal chemistry programs focused on optimizing tetrahydrofuran‑based dual inhibitors is justified by the scaffold's proven ability to achieve sub‑micromolar COX‑2 engagement in the absence of sulfonamide or sulfone COX‑2 pharmacophores.

Cost‑Efficient Pilot‑Scale Synthesis for Screening Library Production

The two‑step, metal‑free synthetic route [5] enables procurement at pilot‑scale quantities (10–100 g) with high atom economy and minimal purification burden. This makes the compound an economically viable candidate for inclusion in diversity‑oriented screening libraries, where unit cost and reproducible purity are critical selection criteria.

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